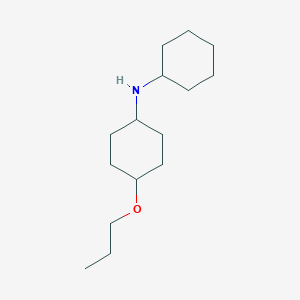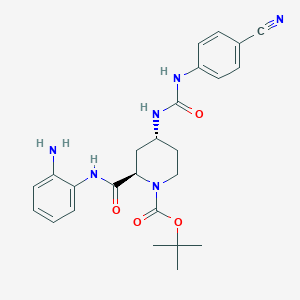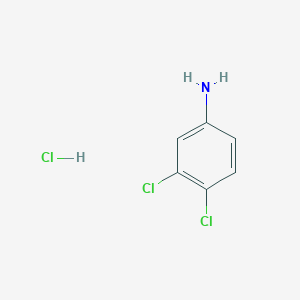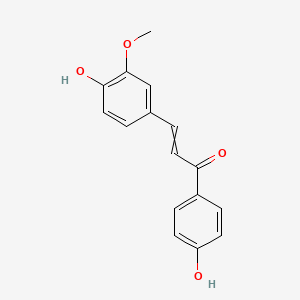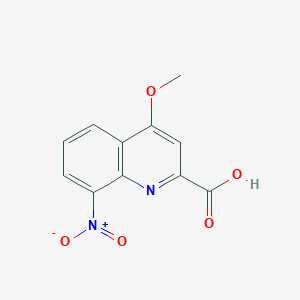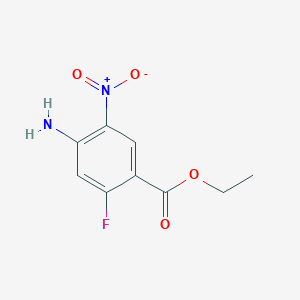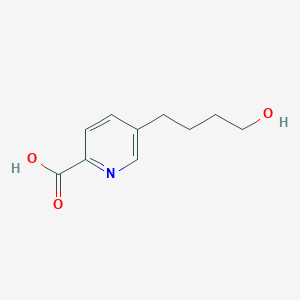
5-(4-hydroxybutyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxybutyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of a hydroxybutyl group attached to the 5-position of the picolinic acid structure. Picolinic acids are known for their chelating properties and have various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxybutyl)pyridine-2-carboxylic acid typically involves the introduction of a hydroxybutyl group to the picolinic acid core. One common method is the alkylation of picolinic acid with 4-hydroxybutyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxybutyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxybutyl group can yield 5-(4-carboxybutyl)picolinic acid or 5-(4-formylbutyl)picolinic acid.
Reduction: Reduction of the carboxylic acid group can produce 5-(4-hydroxybutyl)picolinic alcohol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.
Scientific Research Applications
5-(4-hydroxybutyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate metal ion availability and its potential antiviral and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-(4-hydroxybutyl)pyridine-2-carboxylic acid involves its ability to chelate metal ions, which can affect various biological processes. By binding to metal ions, the compound can inhibit the activity of metalloenzymes or disrupt metal-dependent pathways. This chelation can also enhance the compound’s ability to cross biological membranes and target specific cellular components.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the hydroxybutyl group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
5-(4-hydroxybutyl)pyridine-2-carboxylic acid is unique due to the presence of the hydroxybutyl group, which imparts additional functional properties, such as increased solubility and the ability to participate in hydrogen bonding. These properties can enhance its interactions with biological molecules and its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(4-hydroxybutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-6-2-1-3-8-4-5-9(10(13)14)11-7-8/h4-5,7,12H,1-3,6H2,(H,13,14) |
InChI Key |
OYNQJYMNTOQJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


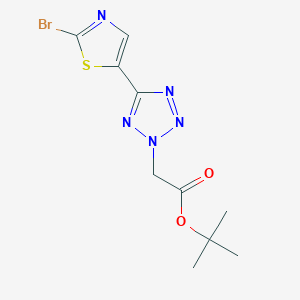
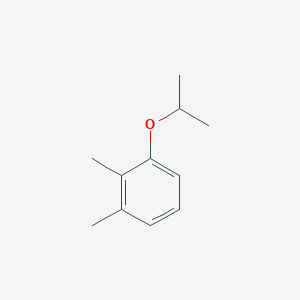
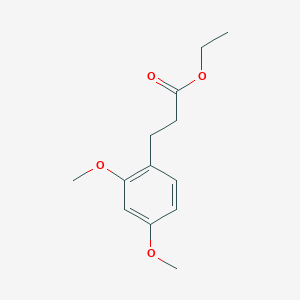
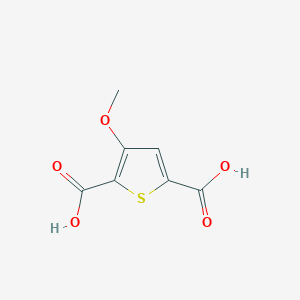
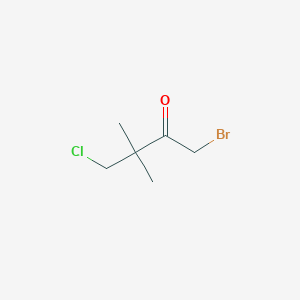
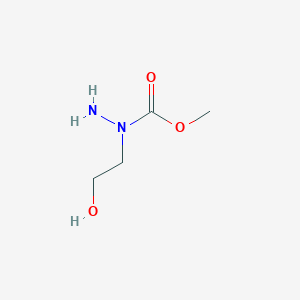
![3-(4-Chlorophenyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456398.png)
![Phenyl[4-phenyl-8-(trifluoromethyl)quinolin-3-yl]methanone](/img/structure/B8456401.png)
